molecular formula C7H12O4S2 B1617282 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid CAS No. 98962-98-2

2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid

Cat. No.: B1617282
CAS No.: 98962-98-2
M. Wt: 224.3 g/mol
InChI Key: MWRZTYMWLMGRRT-UHFFFAOYSA-N
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Description

2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid is an organic compound with a complex structure that includes sulfur and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a thiol with a carboxylic acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the thiol groups to sulfonic acids.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the carboxyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where nucleophiles replace the existing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and specific solvents.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Alcohols

    Substitution: Substituted thiol derivatives

Scientific Research Applications

2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. Additionally, the carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propanoic acid
  • 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid[5][5]

Uniqueness

2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid is unique due to its specific arrangement of sulfur and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry[5][5].

Properties

IUPAC Name

2-(1-carboxyethylsulfanylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S2/c1-4(6(8)9)12-3-13-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRZTYMWLMGRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCSC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343747, DTXSID701031328
Record name 2,2'-(Methylenedisulfanediyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[Methylenebis(thio)]bis-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98962-98-2, 20664-28-2
Record name 2,2'-(Methylenedisulfanediyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[Methylenebis(thio)]bis-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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